Finrozole, chemically known as 1-(4-fluorophenyl)-3-(2-methylphenyl)-5-(1H-pyrazol-4-yl)urea, is a nonsteroidal competitive aromatase inhibitor with the molecular formula and a molar mass of approximately 322.34 g/mol. It is primarily designed to inhibit the aromatase enzyme, which converts androgens into estrogens, thereby reducing estrogen levels in the body. This mechanism makes Finrozole a candidate for treating conditions associated with elevated estrogen levels, such as hormone-dependent cancers and certain benign conditions like lower urinary tract symptoms .
Finrozole acts by binding to the aromatase enzyme, blocking its active site and preventing the conversion of androgens into estrogens. The chemical reaction can be summarized as follows:
The inhibition is competitive, meaning that Finrozole competes with natural substrates for binding sites on the aromatase enzyme .
Finrozole has demonstrated significant biological activity as an aromatase inhibitor. Clinical studies indicate that it effectively reduces serum estrogen levels in male subjects. The pharmacokinetics of Finrozole show that it reaches peak serum concentrations within 2.5 to 3 hours after administration, with a half-life ranging from approximately 3 to 8 hours depending on the formulation (tablet vs. solution) .
Moreover, Finrozole has shown potential in inhibiting cell proliferation in estrogen-dependent cancer models, suggesting its utility in cancer therapy .
The synthesis of Finrozole involves several key steps:
Various synthetic routes have been proposed, focusing on optimizing yield and purity while minimizing by-products .
Finrozole is primarily being investigated for its applications in:
Interaction studies have indicated that Finrozole may affect various metabolic pathways due to its role as an aromatase inhibitor. It has been shown to interact with other drugs metabolized by cytochrome P450 enzymes, necessitating careful management when co-administered with other medications .
Additionally, studies have highlighted its cytotoxic effects on certain cell lines when combined with other agents, suggesting potential combinatorial therapies that could enhance its efficacy against tumors .
Several compounds exhibit similar mechanisms of action as Finrozole. Here are some notable examples:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Anastrozole | Aromatase inhibitor | Competitive inhibition of aromatase | Widely used in breast cancer treatment |
Letrozole | Aromatase inhibitor | Competitive inhibition of aromatase | Longer half-life compared to Finrozole |
Exemestane | Aromatase inhibitor | Irreversible inhibition of aromatase | Steroidal structure; different mechanism |
Formestane | Aromatase inhibitor | Irreversible inhibition of aromatase | Used primarily in postmenopausal women |
Finrozole stands out due to its unique structural characteristics and pharmacokinetic profile, which may offer advantages in specific therapeutic contexts compared to these similar compounds .
Finrozole exhibits characteristic solubility patterns typical of aromatic nitrile compounds with heterocyclic substituents. The compound demonstrates good solubility in dimethyl sulfoxide at 50 mg/mL (155.12 mM) [3], indicating favorable interactions with polar aprotic solvents. However, the poor aqueous solubility inferred from pharmacokinetic studies suggests limited water solubility, which is consistent with the compound's lipophilic character [4].
The calculated partition coefficient (XLogP3-AA) of 2.8 [2] indicates moderate lipophilicity, positioning Finrozole in an optimal range for oral bioavailability according to Lipinski's Rule of Five. This lipophilicity contributes to the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for dissolution. The hydrogen bond donor count of 1 and acceptor count of 5 [2] suggest the compound can form favorable interactions with biological targets while maintaining membrane permeability.
Table 1: Basic Physicochemical Properties of Finrozole
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₁₈H₁₅FN₄O | [1] [2] |
Molecular Weight (g/mol) | 322.34 | [5] [6] [2] |
CAS Number | 160146-17-8 | [1] [5] [6] [2] |
InChI Key | SLJZVZKQYSKYNV-ZWKOTPCHSA-N | [6] [2] |
XLogP3-AA | 2.8 | [2] |
Hydrogen Bond Donor Count | 1 | [2] |
Hydrogen Bond Acceptor Count | 5 | [2] |
Rotatable Bond Count | 5 | [2] |
Exact Mass (Da) | 322.122989 | [7] [2] |
Stereochemistry | RACEMIC | [6] |
Defined Stereocenters | 2/2 | [6] |
Optical Activity | (+/-) | [6] |
Table 2: Solubility Characteristics of Finrozole
Solvent | Solubility | Reference |
---|---|---|
DMSO | 50 mg/mL (155.12 mM) | [3] |
Water | Poor solubility (inferred) | [4] |
Thermal stability analysis reveals that Finrozole exhibits temperature-dependent stability characteristics, particularly concerning its triazole moiety. Studies on triazole stability demonstrate that at 35°C, the triazole ring maintains good stability with a pKa of 11.90 and a stability constant of 7.94 × 10¹¹ [8]. However, thermal stability decreases dramatically at elevated temperatures, with the triazole becoming very unstable at 45°C and 55°C [8].
The nitrile functional group generally exhibits good thermal stability under normal storage conditions but becomes susceptible to hydrolysis under extreme thermal stress, particularly in the presence of moisture [9] [10]. This thermal behavior is consistent with other aromatase inhibitors, which generally maintain stability under normal pharmaceutical storage conditions [11].
Table 3: Thermal Stability Characteristics of Finrozole
Parameter | Value/Observation | Reference |
---|---|---|
Triazole pKa at 35°C | 11.90 | [8] |
Triazole stability at 35°C | Stable (nA = 1.5) | [8] |
Triazole stability at 45°C | Very unstable | [8] |
Triazole stability at 55°C | Very unstable | [8] |
Typical nitrile decomposition | Hydrolysis under extreme conditions | [9] [10] |
Aromatase inhibitor general stability | Generally stable under normal conditions | [11] |
Finrozole demonstrates distinct pH-dependent stability profiles for its key functional groups. The nitrile moiety exhibits optimal stability under neutral conditions (pH 5-9), with minimal hydrolysis occurring under acidic conditions (pH < 5) [9] [10]. Under basic conditions (pH > 9), partial hydrolysis to amide intermediates becomes possible, while extreme basic conditions (pH 12) can lead to complete hydrolysis to carboxylic acid derivatives [9] [10].
The triazole ring system shows good stability across physiological pH ranges, with a pKa of approximately 11.9 at 35°C [8]. This stability is characteristic of 1,2,4-triazole systems, which are generally resistant to hydrolysis under acidic or basic conditions and metabolic degradation [11]. However, the combination of high pH and elevated temperature can compromise triazole stability [8].
Table 4: pH-Dependent Behavior of Finrozole
pH Condition | Effect on Nitrile Group | Effect on Triazole Ring | Reference |
---|---|---|---|
Acidic pH (< 5) | Stable - minimal hydrolysis | Stable | [9] [10] |
Neutral pH (5-9) | Most stable condition | Stable (pKa ~11.9) | [9] [8] [11] |
Basic pH (> 9) | Partial hydrolysis to amide possible | Some instability at high temperature | [9] [8] |
Extreme Basic pH (12) | Complete hydrolysis to carboxylic acid | Unstable at elevated temperatures | [9] [8] |
The degradation pathways under different pH conditions follow established mechanisms for nitrile hydrolysis. Under acidic conditions, the process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to amide formation and subsequent conversion to carboxylic acid with ammonium salt formation [9] [10]. Basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ions, ultimately yielding carboxylate salts and ammonia [9] [10].
Table 5: Potential Degradation Pathways of Finrozole
Degradation Pathway | Products | Conditions | Reference |
---|---|---|---|
Nitrile hydrolysis (acidic) | Amide → Carboxylic acid + NH4+ | Dilute acid, heat, reflux | [9] [10] |
Nitrile hydrolysis (basic) | Amide → Carboxylate salt + NH3 | Strong base, heat, reflux | [9] [10] |
Triazole decomposition | Unstable intermediates (>45°C) | High temperature (>45°C) | [8] |
Oxidative degradation | Potential oxidation products | Oxidizing conditions | Inferred from structure |
Limited specific data on Finrozole polymorphism is available in current literature. However, studies on related aromatase inhibitors and crystallization behavior of chiral pharmaceutical compounds suggest potential for multiple solid-state forms. Research on cross-linked antibody fragment crystals for Finrozole separation indicates successful crystallization under controlled conditions [12] [13], suggesting the compound can form stable crystalline structures.
The racemic nature of Finrozole, with two defined stereocenters [6], suggests potential for conglomerate formation or racemic compound crystallization. The molecular structure, containing both polar (triazole, hydroxyl) and non-polar (aromatic, fluorinated) regions, provides multiple sites for intermolecular interactions that could lead to different packing arrangements and potentially distinct polymorphic forms.
The compound's crystallization behavior has been studied in the context of chiral separation, where specific crystallization conditions enabled the formation of cross-linked crystals suitable for enantioselective separation [13]. This indicates that crystal morphology and stability can be controlled through appropriate crystallization parameters, including temperature, solvent selection, and nucleation conditions.
While specific drug-excipient compatibility studies for Finrozole are not extensively documented in available literature, general principles of pharmaceutical compatibility can be applied based on the compound's chemical structure and functional groups. The presence of a nitrile group, triazole ring, and secondary alcohol creates potential interaction sites with common pharmaceutical excipients.
The nitrile functional group is generally stable with most pharmaceutical excipients under normal storage conditions but may be susceptible to nucleophilic attack by primary and secondary amines present in some excipients [14] [15]. The triazole ring system is typically compatible with most excipients due to its chemical stability [11]. The secondary alcohol group may participate in hydrogen bonding interactions with excipients containing hydroxyl or carbonyl groups.
Based on structural considerations and known interactions of similar compounds, potential compatibility concerns may include:
Reducing sugars: The nitrile group may undergo nucleophilic addition reactions with reducing sugars under stress conditions, similar to other nitrile-containing pharmaceuticals [14] [15].
Metal oxides: Fumed metal oxides could potentially catalyze oxidation reactions, particularly affecting the aromatic rings and the alcohol functionality [14].
Strong bases: Basic excipients may promote hydrolysis of the nitrile group under stress conditions [9] [10].
Moisture-sensitive interactions: The combination of moisture and certain excipients may accelerate degradation pathways, particularly nitrile hydrolysis [14] [16].
Health Hazard